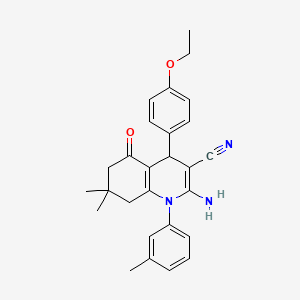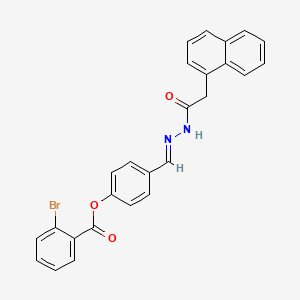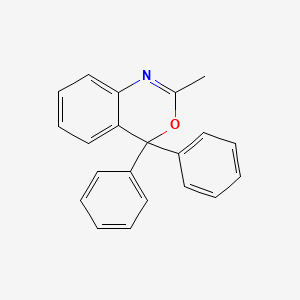![molecular formula C32H21N3O6 B11540391 N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzoyl group attached to a dimethyl-substituted phenyl ring, which is further connected to a biisoindoline core. The presence of multiple functional groups, including carboxamide and tetraoxo groups, makes this compound an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate phenylamine to form the intermediate N-(3,4-dimethylbenzoyl)phenylamine. This intermediate is then reacted with a biisoindoline derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- N-(3-(3,4-Dimethylbenzoyl)phenyl)-4-nitrobenzamide
- N-(3-(3,4-Dimethylbenzoyl)phenyl)-3-methylbenzamide
- 3-bromo-N-(3-(3,4-Dimethylbenzoyl)phenyl)benzamide
Uniqueness
N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1’,3,3’-tetraoxo-[2,2’-biisoindoline]-5-carboxamide is unique due to its biisoindoline core and the presence of multiple functional groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C32H21N3O6 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C32H21N3O6/c1-17-10-11-20(14-18(17)2)27(36)19-6-5-7-22(15-19)33-28(37)21-12-13-25-26(16-21)32(41)35(31(25)40)34-29(38)23-8-3-4-9-24(23)30(34)39/h3-16H,1-2H3,(H,33,37) |
InChI 键 |
MNAKHKHTNQEKGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11540331.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
![4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
![[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
![2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11540359.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11540360.png)
![3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540361.png)

